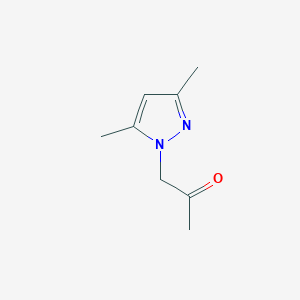

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone and its derivatives involves condensation reactions, where various substituted phenyl benzeneazo acetyl acetones are synthesized through the condensation of malon derivatives with acetyl acetones in the presence of glacial acetic acid as a medium. These reactions highlight the versatility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone in forming complex molecular structures (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

Studies on the molecular and crystal structures of derivatives of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, such as those involving x-ray analysis, have provided insights into the conformational isomerism and stability of these compounds. These analyses are essential for understanding the reactivity and physical properties of the compounds under study (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).

Chemical Reactions and Properties

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including condensation with aromatic diazonium salts and phenylhydrazine, leading to the formation of arylhydrazones, pyridazines, and indolylpyrazoles. These reactions demonstrate the compound's reactivity towards electrophilic reagents and its utility in synthesizing a wide range of pyrazole-based derivatives (Mohamed, Elnagdi, & Abdel-Khalik, 2001).

Physical Properties Analysis

The physical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone derivatives, such as solubility, melting point, and crystalline structure, have been characterized through various spectroscopic and crystallographic methods. These properties are crucial for determining the compound's suitability in different applications, including its role in medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, including its reactivity with different chemical reagents and conditions, have been explored through the synthesis of diverse derivatives. These studies provide valuable information on the potential of this compound in organic synthesis and the development of new chemical entities with significant biological or physical properties.

- (Pareek, Joseph, & Seth, 2010)

- (Mohamed, Elnagdi, & Abdel-Khalik, 2001)

- (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996)

Wissenschaftliche Forschungsanwendungen

1. Anticoronavirus and Antitumoral Activity

- Summary of Application: This compound has been used in the synthesis of derivatives with promising in vitro anticoronavirus and antitumoral activity .

- Methods of Application: The compound was used in the synthesis of a new series of (±)- (3- (3,5-dimethyl-1 H -pyrazol-1-yl)-6-phenyl-6,7-dihydro-5 H - [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazin-7-yl) (phenyl)methanones .

- Results or Outcomes: The synthesized compounds were tested for their antiviral and antitumoral activity. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

2. Antileishmanial and Antimalarial Evaluation

- Summary of Application: Although the specific compound “1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone” is not mentioned, related compounds have been evaluated for their antileishmanial and antimalarial activity .

- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .

- Results or Outcomes: The related compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

3. Synthesis of Metal Complexes

- Summary of Application: This compound has been used in the synthesis of metal complexes, specifically cobalt (II), zinc (II), and cadmium (II) complexes .

- Methods of Application: The compound was used to synthesize a series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) .

- Results or Outcomes: The synthesized complexes were assessed in the ring-opening polymerization of rac-lactide. Heterotactic polylactides (PLAs) were furnished with all complexes .

4. Synthesis of Tridentate and Bidentate Metal Complexes

- Summary of Application: This compound has been used in the synthesis of tridentate and bidentate cobalt (II), zinc (II), and cadmium (II) complexes .

- Methods of Application: The compound was used to synthesize a series of Co (II), Zn (II), and Cd (II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) .

- Results or Outcomes: The synthesized complexes were assessed in the ring-opening polymerization of rac-lactide. Heterotactic polylactides (PLAs) were furnished with all complexes .

Eigenschaften

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLPGYNPJZZIGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363327 |

Source

|

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

CAS RN |

361343-66-0 |

Source

|

| Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

methanone](/img/structure/B1270250.png)